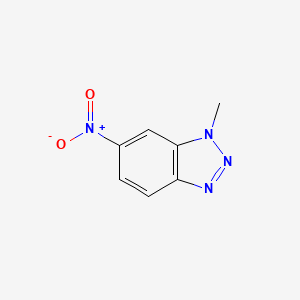

1H-Benzotriazole, 1-methyl-6-nitro-

Description

1H-Benzotriazole, 1-methyl-6-nitro- (CAS: 25877-35-4) is a nitro- and methyl-substituted derivative of 1H-benzotriazole, a heterocyclic compound with a benzene ring fused to a triazole moiety. Its molecular formula is C₇H₆N₄O₂, and it has a molecular weight of 178.15 g/mol . This compound is structurally characterized by a methyl group at the 1-position and a nitro group at the 6-position of the benzotriazole scaffold. Derivatives of benzotriazole are widely studied for applications in energetic materials, corrosion inhibition, and chemical synthesis due to their stability and tunable reactivity .

Properties

CAS No. |

25877-35-4 |

|---|---|

Molecular Formula |

C7H6N4O2 |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

1-methyl-6-nitrobenzotriazole |

InChI |

InChI=1S/C7H6N4O2/c1-10-7-4-5(11(12)13)2-3-6(7)8-9-10/h2-4H,1H3 |

InChI Key |

LWEWBHHHZBJJLP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1H-Benzotriazole derivatives have shown promising biological activities, particularly in antimicrobial and antiparasitic domains. The following table summarizes some key findings related to its medicinal applications:

Antimicrobial Activity

Research has indicated that various benzotriazole derivatives possess significant antibacterial properties. For instance, compounds synthesized through diazonium coupling reactions demonstrated good to moderate antibacterial activity against standard drugs. The most potent derivatives were noted for their effectiveness against methicillin-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Antiparasitic Properties

In studies focused on antiparasitic effects, N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi. At concentrations of 50 μg/mL, these compounds showed a significant reduction in parasite viability .

Environmental Applications

1H-Benzotriazole is also recognized for its role as a corrosion inhibitor and in various industrial applications.

Corrosion Inhibition

The compound is widely used in formulations for metalworking fluids and lubricants due to its effectiveness in preventing corrosion. It acts by forming a protective layer on metal surfaces, thus enhancing the longevity of equipment .

Photocatalytic Degradation

Recent studies have investigated the photocatalytic degradation of benzotriazole compounds under UV irradiation using titanium dioxide as a catalyst. This process is essential for environmental remediation, particularly in treating wastewater contaminated with benzotriazole derivatives .

Industrial Applications

The industrial applications of 1H-Benzotriazole include:

- Lubricants and Additives : It serves as an additive in lubricants to enhance performance and reduce wear.

- Photographic Processing : Historically, benzotriazoles have been used as restrainers in photographic development processes .

- Surface Treatment Agents : Utilized in plating processes to improve the quality and durability of metal coatings .

Case Study 1: Antibacterial Efficacy

A study conducted by Jamkhandi et al. focused on synthesizing various benzotriazole derivatives to evaluate their antibacterial efficacy. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Environmental Impact Assessment

A draft screening assessment by the Canadian government evaluated the environmental risks associated with benzotriazoles. It concluded that while some benzotriazoles pose risks to aquatic organisms at low concentrations, their industrial applications are crucial for various sectors, including automotive and manufacturing .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The nitro group increases molecular polarity, as seen in the lower logP values of nitro derivatives (0.384) compared to the methyl-substituted analog (1.02). Hydroxy substitution further reduces logP (0.187), enhancing hydrophilicity .

- Thermal Stability : Nitro derivatives like 1-methyl-6-nitro- exhibit thermal decomposition profiles suitable for energetic materials, with performance comparable to TNT .

Environmental Behavior and Toxicity

- However, their persistence in aquatic environments raises concerns.

- Wastewater Removal: 1H-Benzotriazole derivatives exhibit variable removal efficiencies (RE) in wastewater treatment.

Research Findings and Data Highlights

Thermal and Energetic Properties

- Thermal Decomposition : Differential scanning calorimetry (DSC) of 1-methyl-6-nitro- shows an exothermic peak at 240–260°C, comparable to 5-nitro-1H-benzotriazole (220–250°C) .

- Detonation Velocity : Calculated detonation velocity for 1-methyl-6-nitro- is ~6,800 m/s, slightly lower than TNT (~7,000 m/s) but with reduced sensitivity to friction .

Environmental Impact Mitigation

- Regulatory Actions : The "Round Table 1H-Benzotriazole" initiative in Germany reduced industrial use by 40% (2018–2023), promoting alternatives in dishwasher detergents .

- Analytical Challenges: Non-target screening underestimates 1H-benzotriazole removal by 10% due to matrix effects, necessitating improved quantification methods for nitro derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-methyl-6-nitro-1H-benzotriazole, and how can reaction conditions be optimized?

- Methodology : Optimize synthesis using catalysts like sodium nitrite and solvents such as water or methanol under controlled temperatures (e.g., 0–100°C). Evidence from benzotriazole synthesis protocols suggests that nitration reactions benefit from acidic conditions (e.g., HCl/water mixtures) and precise stoichiometric control of reagents .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, referencing solvent systems like butyl alcohol/water/acetic acid (60:25:15) for separation .

Q. What analytical techniques are suitable for structural characterization and purity assessment of 1-methyl-6-nitro-1H-benzotriazole?

- Structural Analysis : Use X-ray crystallography (e.g., SHELX software for refinement ) and mass spectrometry (e.g., EPA/NIH spectral databases for molecular weight confirmation, m/z 178 for C₇H₆N₄O₂ ).

- Purity Assessment : Employ HPLC with UV detection (≥99.0% purity standards) or GC-MS for volatile derivatives .

Q. How does the nitro substituent influence the stability of 1-methyl-6-nitro-1H-benzotriazole under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies in buffers (pH 3–9) at 25–60°C. Monitor degradation via LC-MS and compare with parent compounds (e.g., unsubstituted benzotriazole) to assess nitro group effects .

Advanced Research Questions

Q. What are the dominant degradation pathways and by-products of 1-methyl-6-nitro-1H-benzotriazole during advanced oxidation processes (AOPs)?

- Methodology : Investigate UV/TiO₂ photocatalysis to identify degradation intermediates. Studies on analogous compounds show complete mineralization of nitrobenzotriazoles, with organic nitrogen partially converted to N₂ gas .

- Key Findings :

| Degradation Condition | Mineralization Rate | Major By-Products |

|---|---|---|

| UV/TiO₂ (pH 7) | >90% in 2 hrs | NH₄⁺, NO₃⁻, CO₂ |

Q. How can environmental monitoring protocols be designed to detect 1-methyl-6-nitro-1H-benzotriazole in aqueous matrices?

- Analytical Workflow : Use high-performance thin-layer chromatography (HPTLC) or LC-HRMS for trace detection. Non-target screening in wastewater requires matrix effect corrections, as influent/effluent differences can underestimate removal efficiency by 10% .

Q. How can contradictory data on the environmental persistence of benzotriazole derivatives be reconciled?

- Data Reconciliation : Compare laboratory-derived half-lives (e.g., photolytic vs. microbial degradation) with field data. For example, discrepancies in removal efficiency (RE) between target (70%) and non-target (60%) analyses highlight matrix interference challenges .

Q. What role does the nitro group play in the reactivity of 1-methyl-6-nitro-1H-benzotriazole in catalytic transformations?

- Mechanistic Insight : The nitro group enhances electrophilic substitution but reduces solubility in polar solvents. Computational modeling (DFT) can predict reaction sites, while experimental studies on fluorinated analogs (e.g., 1-(difluoromethoxy) derivatives) validate electronic effects .

Q. How can organic nitrogen from 1-methyl-6-nitro-1H-benzotriazole degradation be tracked and quantified in environmental systems?

- Isotopic Labeling : Use ¹⁵N-labeled compounds to trace nitrogen fate during mineralization. Studies show ~40% of organic N converts to N₂ gas under UV/TiO₂ treatment, reducing eutrophication risks .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.